4-Fluoro-3-methylbenzenesulfonyl chloride

説明

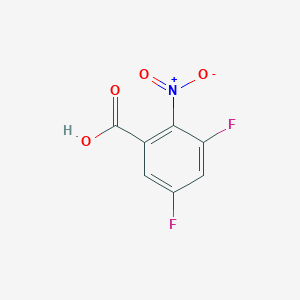

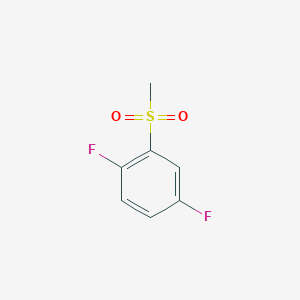

4-Fluoro-3-methylbenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family, which are commonly used as derivatization agents in analytical chemistry. These compounds are known for their reactivity and are often involved in the synthesis of various organic molecules, including pharmaceuticals and pesticides.

Synthesis Analysis

The synthesis of related compounds, such as 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, has been reported using methods like the Schiemann reaction, which involves diazotization followed by pyrolysis of the diazonium salt . This method provides a route to synthesize sulfonyl chlorides with specific substitutions on the benzene ring, which can be further utilized to create a wide range of derivatives, including those with methyl groups.

Molecular Structure Analysis

While the specific molecular structure analysis of 4-fluoro-3-methylbenzenesulfonyl chloride is not provided, related compounds exhibit interesting structural features. For instance, the structure of 1,4-diethynyl-2-fluorobenzene shows a rich packing structure with distinct molecules in the unit cell, forming various aggregates like cofacial trimers and dimers . This suggests that the molecular structure of 4-fluoro-3-methylbenzenesulfonyl chloride could also exhibit unique packing and bonding characteristics, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Benzenesulfonyl chlorides are known to react with amines to form sulfonamides, which are important functional groups in many drugs . The reactivity of these compounds can be harnessed in various chemical reactions, such as the remote oxidative benzylic C–H amination using N-fluorobenzenesulfonimide , and the Pd-catalyzed diamination of unactivated alkenes . These reactions demonstrate the versatility of benzenesulfonyl chlorides in forming C–N bonds, which is a key transformation in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are influenced by their functional groups. For example, 4-fluorobenzyl chloride, a related compound, is volatile and reactive, and its stability in human plasma can be increased through derivatization . This suggests that 4-fluoro-3-methylbenzenesulfonyl chloride may also have similar properties such as volatility and reactivity, which would be important considerations in its handling and storage. The derivatization of amines with benzenesulfonyl chloride is a method used to determine the presence of aliphatic amines in environmental samples, indicating the compound's utility in environmental analysis .

科学的研究の応用

Synthesis of Fluoronitrobenzenesulfonyl Chlorides 4-Fluoro-3-methylbenzenesulfonyl chloride is instrumental in synthesizing various fluoronitrobenzenesulfonyl chlorides, which are pivotal in organic synthesis. For instance, the creation of these compounds from difluoronitrobenzenes involves regioselective reactions with phenylmethanethiol, followed by oxidative cleavage, yielding sulfonyl chlorides in good yields. This pathway showcases the compound's versatility in synthesizing structurally diverse sulfonyl chlorides, essential for multiple chemical applications (Zhersh et al., 2010).

Pesticide Synthesis It has been utilized in creating key intermediates for pesticide synthesis. Specifically, it aids in synthesizing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a crucial intermediate for producing herbicidal compounds like j7uthiacet-methyl. The process involves a series of well-orchestrated chemical reactions, highlighting the compound's significance in developing agricultural chemicals (Xiao-hua Du et al., 2005).

Safety and Hazards

4-Fluoro-3-methylbenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling the compound . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

作用機序

Target of Action

This compound is known for its applications in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

As a sulfonyl chloride, it likely acts as an electrophile, reacting with nucleophiles in organic synthesis reactions . The presence of the fluorine atom may influence the reactivity of the compound, potentially enhancing its electrophilicity.

Result of Action

The molecular and cellular effects of 4-Fluoro-3-methylbenzenesulfonyl chloride’s action would depend on the specific context of its use. In organic synthesis, the result of its action would be the formation of new chemical bonds and the production of desired synthetic products .

Action Environment

The action, efficacy, and stability of 4-Fluoro-3-methylbenzenesulfonyl chloride can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment. For instance, as a sulfonyl chloride, it may be sensitive to moisture .

特性

IUPAC Name |

4-fluoro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEQALYEZFNWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

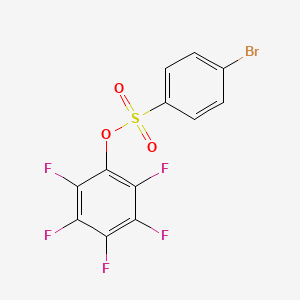

CC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382273 | |

| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylbenzenesulfonyl chloride | |

CAS RN |

629672-19-1 | |

| Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)

![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)